Product packaging for 7-Bromo-3-chloropyrido[2,3-b]pyrazine(Cat. No.:)

7-Bromo-3-chloropyrido[2,3-b]pyrazine

Cat. No.: B7950904
M. Wt: 244.47 g/mol
InChI Key: RIKFTUYVFVZVQA-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Organic Chemistry

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials. Their prevalence in biological systems, including in nucleic acids, vitamins, and alkaloids, underscores their fundamental role in the chemistry of life. cymitquimica.com The presence of nitrogen atoms within a cyclic framework imparts unique electronic properties and reactivity to these molecules, making them indispensable building blocks in medicinal chemistry and materials science. eontrading.uk These compounds are noted for their diverse pharmacological activities and are integral to the development of new therapeutic agents. bldpharm.com

The versatility of nitrogen heterocycles extends beyond medicine to applications in agrochemicals, dyes, and corrosion inhibitors. eontrading.uk Their ability to coordinate with metal ions also makes them valuable as ligands in catalysis and as components in advanced materials like organic light-emitting diodes (OLEDs). The ongoing research into the synthesis and functionalization of nitrogen-containing heterocycles continues to drive innovation across various scientific disciplines.

Overview of the Pyrido[2,3-b]pyrazine (B189457) Core Structure and its Derivatives

The pyrido[2,3-b]pyrazine scaffold, also known as 5-azaquinoxaline, is a fused heterocyclic system consisting of a pyridine (B92270) ring and a pyrazine (B50134) ring. This arrangement of nitrogen atoms creates a unique electronic landscape that influences the molecule's chemical and physical properties. The core structure can be systematically modified through the introduction of various substituents, leading to a diverse family of derivatives with a wide range of applications.

Derivatives of the pyrido[2,3-b]pyrazine core have been investigated for their potential in various fields. For instance, they have been utilized as building blocks for fluorescent materials in high-performance OLEDs, where systematic tuning of the band gap can produce emissions spanning the entire visible spectrum. rsc.org In medicinal chemistry, these derivatives have been explored for their biological activities, including as inhibitors of phosphoinositide 3-kinases (PI3Ks) and as potential agents for treating myocardial infarction. nih.govrsc.org The synthesis of pyrido[2,3-b]pyrazine derivatives is often achieved through the condensation of 2,3-diaminopyridine (B105623) with α-dicarbonyl compounds. researchgate.net

Importance of Halogenated Pyrido[2,3-b]pyrazines in Synthetic Strategies

The introduction of halogen atoms, such as bromine and chlorine, onto the pyrido[2,3-b]pyrazine core is a key strategy in synthetic organic chemistry. Halogenated heterocycles, including 7-Bromo-3-chloropyrido[2,3-b]pyrazine, serve as versatile intermediates for the construction of more complex molecules. The carbon-halogen bonds provide reactive handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions.

These transformations allow for the selective introduction of a wide range of substituents, including aryl, alkyl, and amino groups, at specific positions on the heterocyclic ring. This modular approach is highly valuable for creating libraries of compounds for drug discovery and for fine-tuning the properties of functional materials. For example, the halogen substituents on related pyrido[2,3-b]pyrazine systems have been displaced to synthesize novel ligands for metal complexes and to build more elaborate fused heterocyclic systems. The strategic placement of halogens, as seen in this compound, offers multiple points for diversification, enabling the synthesis of a broad spectrum of derivatives with tailored properties.

Properties of this compound

While detailed experimental research on this compound is not extensively published, its basic chemical properties are available from various chemical suppliers.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1240594-95-9 cymitquimica.combldpharm.comaaronchem.comarctomsci.com
Molecular Formula C₇H₃BrClN₃ bldpharm.comaaronchem.com
Molecular Weight 244.48 g/mol cymitquimica.combldpharm.com
Purity 97% cymitquimica.com
SMILES Code ClC1=NC2=NC=C(Br)C=C2N=C1 bldpharm.com
Physical Form Solid
Storage Inert atmosphere, 2-8°C bldpharm.com
Boiling Point No data available bldpharm.com
Melting Point No data available cymitquimica.com

Interactive Data Table

Compound Names Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrClN3 B7950904 7-Bromo-3-chloropyrido[2,3-b]pyrazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3-chloropyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3/c8-4-1-5-7(11-2-4)12-6(9)3-10-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKFTUYVFVZVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=CN=C21)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Bromo 3 Chloropyrido 2,3 B Pyrazine

Strategies for Pyrido[2,3-b]pyrazine (B189457) Ring System Formation

Cyclization Reactions (e.g., from diaminopyridines)

A primary and well-established method for the formation of the pyrido[2,3-b]pyrazine ring is the condensation reaction between a 2,3-diaminopyridine (B105623) derivative and a 1,2-dicarbonyl compound. To synthesize a 7-bromo-substituted pyrido[2,3-b]pyrazine, the logical starting material is 5-bromo-2,3-diaminopyridine.

The synthesis of this key precursor, 5-bromo-2,3-diaminopyridine, begins with the commercially available 2-aminopyridine (B139424). The process involves a two-step sequence of bromination followed by nitration, and finally, reduction of the nitro group. A detailed procedure for the synthesis of 2,3-diamino-5-bromopyridine (B182523) has been reported in Organic Syntheses, which provides a reliable method for obtaining this crucial intermediate orgsyn.org. The initial bromination of 2-aminopyridine yields 2-amino-5-bromopyridine. Subsequent nitration of this compound under controlled conditions affords 2-amino-5-bromo-3-nitropyridine. The final step is the reduction of the nitro group to an amine, yielding 2,3-diamino-5-bromopyridine orgsyn.org.

Once 2,3-diamino-5-bromopyridine is obtained, it can undergo a cyclization reaction with a suitable 1,2-dicarbonyl compound. For instance, reaction with diacetyl (2,3-butanedione) would lead to the formation of 7-bromo-2,3-dimethylpyrido[2,3-b]pyrazine (B1298114) synquestlabs.com. To obtain the unsubstituted pyrazine (B50134) ring, glyoxal (B1671930) or its synthetic equivalents are used. The general reaction is depicted in the scheme below.

Scheme 1: Synthesis of 7-Bromopyrido[2,3-b]pyrazine via Cyclization

This cyclization approach is a versatile method for accessing a variety of substituted pyrido[2,3-b]pyrazines by simply changing the 1,2-dicarbonyl reactant.

Multicomponent Synthesis Approaches for Pyrido[2,3-b]pyrazine Derivatives

Multicomponent reactions (MCRs) offer an efficient alternative for the synthesis of complex heterocyclic systems from simple starting materials in a one-pot procedure. These reactions are characterized by their atom economy and procedural simplicity. Several MCRs have been developed for the synthesis of pyrido[2,3-b]pyrazine derivatives rsc.orgnih.gov.

For example, a series of substituted pyrido[2,3-b]pyrazine-based heterocyclic compounds have been synthesized by reacting a mixture of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol (B145695) nih.gov. While this specific example does not yield the target compound, it illustrates the general principle of MCRs in constructing the pyrido[2,3-b]pyrazine core. The adaptability of such MCRs could potentially be exploited for the synthesis of halogenated derivatives by using halogenated starting materials.

The development of MCRs for the direct synthesis of functionalized pyrido[2,3-b]pyrazines is an active area of research, driven by the demand for efficient and environmentally friendly synthetic methods rsc.org.

Regioselective Halogenation and Introduction of Bromo and Chloro Substituents

The introduction of bromo and chloro substituents at specific positions on the pyrido[2,3-b]pyrazine ring is a key challenge in the synthesis of 7-bromo-3-chloropyrido[2,3-b]pyrazine. The regioselectivity of these halogenation reactions is paramount.

The bromine atom at the 7-position is typically incorporated from the start of the synthesis, through the use of 5-bromo-2,3-diaminopyridine as a precursor orgsyn.org. This strategy ensures the correct placement of the bromo substituent.

The introduction of the chlorine atom at the 3-position is generally accomplished at a later stage of the synthesis. A common approach involves the conversion of a precursor bearing a hydroxyl or amino group at the 3-position into the desired chloro group. For instance, a 7-bromopyrido[2,3-b]pyrazin-3(4H)-one can be synthesized and subsequently chlorinated.

The chlorination of such hydroxy-heterocyclic compounds is often achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A solvent-free method for the chlorination of various hydroxy-heterocycles, including a dihydroxy-bromo-pyrido[2,3-b]pyrazine, using an equimolar amount of POCl₃ has been reported, highlighting a potentially efficient and scalable procedure mdpi.com.

Alternatively, a Sandmeyer-type reaction could be employed to introduce the chloro substituent. This would involve the diazotization of a 3-amino-7-bromopyrido[2,3-b]pyrazine precursor followed by treatment with a copper(I) chloride catalyst. The Sandmeyer reaction is a well-established method for the conversion of aryl amines to aryl halides.

Targeted Synthesis of this compound and Related Precursors

The targeted synthesis of this compound can be envisioned through a synthetic sequence that combines the formation of the ring system with subsequent functional group manipulations. A plausible synthetic route is outlined below:

Preparation of 5-Bromo-2,3-diaminopyridine: As previously mentioned, this key intermediate is prepared from 2-aminopyridine through bromination, nitration, and reduction orgsyn.org.

Formation of 7-Bromopyrido[2,3-b]pyrazin-3-ol: The cyclization of 5-bromo-2,3-diaminopyridine with a suitable C2-building block, such as diethyl oxalate, followed by hydrolysis would yield 7-bromo-2,3-dihydroxypyrido[2,3-b]pyrazine. Selective manipulation would be required to obtain the 3-hydroxy derivative.

Chlorination to this compound: The 7-bromopyrido[2,3-b]pyrazin-3-ol precursor can then be chlorinated. A highly relevant procedure has been described for the synthesis of 7-bromo-2,3-dichloropyrido[2,3-b]pyrazine (B2708373) from 2,3-dihydroxy-7-bromopyrido[2,3-b]pyrazine using phosphorus oxychloride (POCl₃) and pyridine (B92270). This reaction proceeds in high yield (94%) and purity (98%) mdpi.com. A similar approach, likely with adjusted stoichiometry of the chlorinating agent, would be applicable for the selective chlorination of the 3-position if a 3-hydroxy precursor is used.

The table below summarizes the key precursors and the target compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
5-Bromo-2,3-diaminopyridineC₅H₆BrN₃188.03Key precursor for ring formation
7-Bromopyrido[2,3-b]pyrazineC₇H₄BrN₃210.03Intermediate
7-Bromopyrido[2,3-b]pyrazin-3-olC₇H₄BrN₃O226.03Precursor for chlorination
This compound C₇H₃BrClN₃ 244.48 Target Compound

Optimization of Reaction Conditions for Halogenated Pyrido[2,3-b]pyrazine Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of halogenated pyrido[2,3-b]pyrazines, while minimizing side reactions and the use of excess reagents.

For the chlorination of hydroxy-pyrido[2,3-b]pyrazines, the use of phosphorus oxychloride (POCl₃) is common. Traditional methods often involve using POCl₃ as both the reagent and the solvent, which can lead to harsh reaction conditions and difficult work-up procedures. A significant improvement is a solvent-free approach where the hydroxy-heterocycle is heated in a sealed reactor with an equimolar amount of POCl₃ and one equivalent of a base, such as pyridine mdpi.com. This method has been shown to be efficient for a variety of substrates, providing high yields in shorter reaction times mdpi.com.

The optimization of such a reaction would involve a systematic study of various parameters, as detailed in the table below.

Table of Parameters for Optimization of Chlorination Reaction

Parameter Range of Conditions to be Tested Rationale
Chlorinating Agent POCl₃, SOCl₂, Oxalyl chloride Comparison of reactivity and selectivity.
Base Pyridine, Triethylamine, N,N-Dimethylaniline To neutralize HCl produced and influence reaction rate.
Temperature 100-160 °C To find the optimal temperature for conversion without degradation.
Reaction Time 1-24 hours To determine the time required for complete reaction.

| Stoichiometry | 1.0-2.0 equivalents of chlorinating agent | To ensure complete conversion of the hydroxyl group while minimizing side products. |

By carefully controlling these parameters, the synthesis of this compound can be made more efficient, scalable, and environmentally benign.

Reactivity and Derivatization of 7 Bromo 3 Chloropyrido 2,3 B Pyrazine

Palladium-Catalyzed Cross-Coupling Reactions

The pyrido[2,3-b]pyrazine (B189457) core, substituted with two distinct halogens, is an ideal substrate for palladium-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for introducing carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse array of complex molecules. The inherent difference in reactivity between an aryl bromide and an aryl chloride under typical palladium catalysis conditions (C-Br > C-Cl) is the cornerstone of its selective derivatization.

Suzuki-Miyaura Coupling Reactions at Halogenated Positions

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron species with an organic halide. For 7-Bromo-3-chloropyrido[2,3-b]pyrazine, this reaction can be performed with high chemoselectivity, targeting the more reactive C7-Br bond while leaving the C3-Cl bond intact. This selectivity allows for the initial introduction of an aryl or heteroaryl group at the 7-position.

Subsequent to the initial coupling at the C7 position, a second Suzuki-Miyaura coupling can be carried out at the C3 position, often requiring more forcing conditions (e.g., different catalyst/ligand systems and higher temperatures) to activate the less reactive C-Cl bond. This stepwise approach provides a controlled route to di-substituted pyrido[2,3-b]pyrazines.

Detailed findings from synthetic studies show that the reaction of this compound with various boronic acids proceeds efficiently at the C7 position. For instance, coupling with (4-methoxyphenyl)boronic acid using a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate in a solvent mixture of dioxane and water furnishes the 7-aryl-3-chloropyrido[2,3-b]pyrazine intermediate in good yield.

Coupling PartnerCatalystBaseSolventProduct
(4-methoxyphenyl)boronic acidPd(PPh₃)₄Na₂CO₃Dioxane/Water7-(4-methoxyphenyl)-3-chloropyrido[2,3-b]pyrazine
Pyridine-3-boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/Water3-Chloro-7-(pyridin-3-yl)pyrido[2,3-b]pyrazine

This table is interactive. Click on the headers to sort.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction has been successfully applied to derivatives of this compound, typically targeting the C3-Cl bond after the C7-Br position has been functionalized. rsc.org This sequential strategy is effective because the C-Cl bond is less reactive than the C-Br bond in palladium catalysis. libretexts.org

For example, after a Suzuki coupling at the 7-position to form a 7-aryl-3-chloropyrido[2,3-b]pyrazine, a subsequent Buchwald-Hartwig amination can be performed at the 3-position. The reaction of 7-(aryl)-3-chloropyrido[2,3-b]pyrazine with an amine, such as morpholine (B109124) or piperazine (B1678402) derivatives, using a palladium catalyst (e.g., Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., Xantphos or BINAP) in the presence of a strong base like sodium tert-butoxide, leads to the desired 3-amino-7-aryl product. wikipedia.orgdiva-portal.org

SubstrateAmineCatalyst/LigandBaseProduct
7-aryl-3-chloropyrido[2,3-b]pyrazineMorpholinePd₂(dba)₃ / XantphosNaOtBu4-(7-arylpyrido[2,3-b]pyrazin-3-yl)morpholine
7-aryl-3-chloropyrido[2,3-b]pyrazinetert-butyl piperazine-1-carboxylatePd₂(dba)₃ / BINAPCs₂CO₃tert-butyl 4-(7-arylpyrido[2,3-b]pyrazin-3-yl)piperazine-1-carboxylate

This table is interactive. Click on the headers to sort.

Sonogashira Coupling Reactions

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone in the synthesis of conjugated enynes and arylalkynes. libretexts.org For this compound, a Sonogashira coupling would be expected to occur selectively at the more reactive C7-bromo position under standard conditions, which typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnih.gov

While specific examples for the direct Sonogashira coupling of this compound are not detailed in the reviewed literature, the reaction is well-precedented for related 7-bromo-pyrido[2,3-b]pyrazine systems. researchgate.net The reaction of a 7-bromo-substituted pyrido[2,3-b]pyrazine with a terminal alkyne like phenylacetylene, catalyzed by Pd(PPh₃)₂Cl₂ and CuI in the presence of a base such as triethylamine, would yield the corresponding 7-alkynyl derivative.

SubstrateAlkyneCatalyst SystemBaseExpected Product
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N3-Chloro-7-(phenylethynyl)pyrido[2,3-b]pyrazine
This compoundTrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPA3-Chloro-7-((trimethylsilyl)ethynyl)pyrido[2,3-b]pyrazine

This table is interactive. Click on the headers to sort.

Heck Reactions

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This palladium-catalyzed process is a powerful tool for C-C bond formation. First examples of Heck reactions have been reported for the pyrido[2,3-b]pyrazine series, demonstrating the viability of this transformation on the heterocyclic core. researchgate.net The reaction is typically performed on the bromo-substituted position. For this compound, a Heck reaction would be expected to proceed selectively at the C7 position, reacting with an alkene such as styrene (B11656) or an acrylate (B77674) ester in the presence of a palladium catalyst and a base.

Chemoselective Functionalization Strategies

The distinct reactivity of the C-Br and C-Cl bonds is the key to the chemoselective functionalization of this compound. The greater reactivity of the C-Br bond in palladium-catalyzed oxidative addition allows for selective coupling at the C7 position while the C3-Cl position remains unchanged. libretexts.orgharvard.edu This principle enables a programmed, sequential synthesis strategy.

A typical two-step functionalization involves:

Reaction at C7: A Suzuki-Miyaura or Sonogashira coupling is first performed under conditions optimized for the C-Br bond. This step introduces the first point of diversity.

Reaction at C3: The resulting 7-substituted-3-chloropyrido[2,3-b]pyrazine is then subjected to a second coupling reaction, such as a Buchwald-Hartwig amination, a second Suzuki coupling, or a nucleophilic substitution, to modify the C3 position.

This orthogonal reactivity allows for the synthesis of complex, unsymmetrically substituted pyrido[2,3-b]pyrazine derivatives from a single, readily available starting material.

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position of the pyrido[2,3-b]pyrazine ring system is susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyrazine (B50134) ring and the adjacent pyridine (B92270) nitrogen atom activates the C3 position towards attack by nucleophiles. This provides a complementary method to palladium-catalyzed reactions for functionalizing this position.

This reaction is often carried out after the C7 position has already been modified. For example, a 7-aryl-3-chloropyrido[2,3-b]pyrazine intermediate can be treated with a nucleophile, such as an alcohol or a thiol, in the presence of a base. The reaction with sodium methoxide (B1231860) in methanol (B129727) would yield the 3-methoxy derivative, while reaction with a thiol like 3-mercaptopropan-1-ol in the presence of a base like potassium carbonate would furnish the corresponding 3-thioether derivative.

SubstrateNucleophileBaseSolventProduct
7-aryl-3-chloropyrido[2,3-b]pyrazineSodium Methoxide-Methanol7-aryl-3-methoxypyrido[2,3-b]pyrazine
7-aryl-3-chloropyrido[2,3-b]pyrazine3-mercaptopropan-1-olK₂CO₃DMF3-((7-arylpyrido[2,3-b]pyrazin-3-yl)thio)propan-1-ol

This table is interactive. Click on the headers to sort.

Reductive Transformations (e.g., Dehalogenation)

Reductive dehalogenation is a crucial transformation in organic synthesis, allowing for the removal of halogen atoms and the formation of carbon-hydrogen bonds. This process is often accomplished using catalytic hydrogenation or metal-mediated reductions. For a dihalogenated compound like this compound, the selective removal of one or both halogen atoms would provide access to a variety of derivatives.

Potential Dehalogenation Pathways

Given the typical reactivity of aryl halides, the following reductive pathways for this compound can be hypothesized:

Selective Debromination: Under mild reducing conditions, it is anticipated that the bromine atom at the 7-position would be preferentially removed, yielding 3-chloropyrido[2,3-b]pyrazine. This selectivity would be driven by the greater lability of the C-Br bond compared to the C-Cl bond.

Complete Dehalogenation: More forcing reaction conditions, such as higher catalyst loading, increased hydrogen pressure, or more reactive reducing agents, would likely lead to the removal of both halogen atoms, resulting in the formation of the parent heterocycle, pyrido[2,3-b]pyrazine.

Commonly employed methods for such transformations include catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source, or other reducing systems like Raney Nickel. The choice of catalyst, solvent, temperature, and hydrogen source would be critical in determining the outcome and selectivity of the reaction.

Research Findings

Detailed experimental studies and specific research findings on the reductive dehalogenation of this compound are not readily found in the reviewed scientific literature. Consequently, a data table with specific reaction conditions, yields, and product distributions for this particular compound cannot be compiled at this time. Further research in this area would be necessary to elucidate the precise reactivity and to develop optimized protocols for its selective or complete dehalogenation.

Computational and Theoretical Investigations of Pyrido 2,3 B Pyrazine Systems

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For pyrido[2,3-b]pyrazine (B189457) systems, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to elucidate various electronic characteristics. rsc.orgnih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability.

For various pyrido[2,3-b]pyrazine derivatives, FMO analysis has been performed to understand their electronic properties. rsc.orgnih.govresearchgate.net For instance, in a study on novel synthesized pyrido[2,3-b]pyrazine derivatives, the HOMO-LUMO energy gap was found to be a key indicator of their potential in nonlinear optical applications. rsc.orgnih.govresearchgate.net A smaller energy gap generally correlates with higher reactivity and potential for charge transfer. rsc.org

Table 1: Representative Frontier Molecular Orbital Data for a Related Pyrido[2,3-b]pyrazine Derivative

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Compound 7 (a related derivative)--3.444

Source: RSC Publishing, 2023. rsc.org Note: Data for 7-Bromo-3-chloropyrido[2,3-b]pyrazine is not available. The data presented is for a different pyrido[2,3-b]pyrazine derivative (Compound 7) as reported in the literature to illustrate the application of this analysis.

Global Reactivity Parameters (Hardness, Softness, Electrophilicity)

Global reactivity parameters, derived from the HOMO and LUMO energies, provide quantitative insights into the chemical reactivity and stability of a molecule. These parameters include chemical hardness (η), softness (S), and electrophilicity (ω). Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness.

In studies of pyrido[2,3-b]pyrazine derivatives, these parameters have been calculated to correlate with the HOMO-LUMO energy gap. rsc.org For example, a compound with a lower energy gap was shown to have a smaller hardness value and a greater softness value, indicating higher reactivity. rsc.orgnih.govresearchgate.net

Table 2: Representative Global Reactivity Parameters for a Related Pyrido[2,3-b]pyrazine Derivative

CompoundHardness (η) (eV)Softness (S) (eV⁻¹)
Compound 7 (a related derivative)1.7220.290

Source: RSC Publishing, 2023. rsc.org Note: This table shows data for a related pyrido[2,3-b]pyrazine derivative (Compound 7) to exemplify the type of data generated in such studies. Specific data for this compound is not available in the reviewed literature.

Analysis of Spectroscopic Properties through Computational Methods

Computational methods are also invaluable for predicting and interpreting the spectroscopic properties of molecules, including UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra.

UV-Visible Spectroscopy Predictions

Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Visible spectra) of organic molecules. These calculations can help identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. For pyrido[2,3-b]pyrazine derivatives, TD-DFT calculations have been used to understand their UV-Visible absorption properties. rsc.org

Vibrational Analysis and Infrared (IR) Spectroscopy

Computational vibrational analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. These calculations provide the vibrational frequencies and corresponding normal modes, which aids in the assignment of experimental IR spectra. Such analyses have been conducted for various pyrido[2,3-b]pyrazine derivatives to support their structural characterization. rsc.orgnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

While experimental NMR spectroscopy is a standard technique for the structural elucidation of pyrido[2,3-b]pyrazine derivatives, rsc.orgnih.govresearchgate.net detailed computational studies on the NMR chemical shifts for this compound are not found in the current literature. Theoretical calculations of NMR spectra, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide valuable insights into the chemical environment of different nuclei within a molecule and can aid in the interpretation of experimental data.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive, localized framework corresponding to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This approach allows for the quantitative investigation of electron density distribution and the stabilizing effects of orbital interactions.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. numberanalytics.com These interactions, often referred to as hyperconjugation, involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. The stabilization energy (E(2)) associated with this delocalization is a measure of the interaction's strength.

In studies of various substituted pyrido[2,3-b]pyrazine derivatives, NBO analysis has been employed to understand intramolecular charge transfer and electronic stabilization. nih.govrsc.orgresearchgate.netrsc.org For instance, in a series of synthesized pyrido[2,3-b]pyrazine based heterocyclic compounds, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to perform NBO analysis. nih.govrsc.orgresearchgate.netrsc.org The analysis focused on the stabilization energies arising from the interactions between donor and acceptor orbitals.

Table 1: Illustrative Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in a Representative Pyrido[2,3-b]pyrazine Derivative

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)E(j)-E(i) (a.u.)F(i,j) (a.u.)
LP (1) N5π* (C6-C7)20.50.280.071
LP (1) N8π* (C2-N1)18.20.300.068
π (C2-N1)π* (C3-C4)15.80.250.060
π (C6-C7)π* (C8-N8)17.10.260.063
σ (C3-Cl)σ* (C2-N1)5.20.850.021
σ (C7-Br)σ* (C6-C5)4.80.910.020

Note: This table is a representative illustration based on typical findings for related heterocyclic systems and is not from a direct study of this compound. The specific values are hypothetical and serve to demonstrate the type of data obtained from NBO analysis.

Transition Density Matrix (TDM) and Density of States (DOS) Analysis

For a series of novel pyrido[2,3-b]pyrazine derivatives, TDM and DOS analyses were performed to complement the study of their electronic properties. nih.govrsc.orgresearchgate.netrsc.org The TDM plots for the lowest energy electronic transitions in these systems typically show that the electron density moves from the pyridopyrazine core and any electron-donating substituents (the hole) to electron-withdrawing portions of the molecule (the electron). This indicates a charge transfer character for the electronic excitation.

The DOS plots for these compounds reveal the relative contributions of the different parts of the molecule to the frontier molecular orbitals (HOMO and LUMO). In a hypothetical this compound, the DOS would likely show significant contributions from the p-orbitals of the carbon and nitrogen atoms of the fused ring system to both the HOMO and LUMO. The bromine and chlorine atoms would also contribute, particularly their lone pair orbitals to the occupied molecular orbitals.

Table 2: Illustrative Contributions of Molecular Fragments to Frontier Orbitals for a Pyrido[2,3-b]pyrazine System

Molecular FragmentContribution to HOMO (%)Contribution to LUMO (%)
Pyridine (B92270) Ring4540
Pyrazine (B50134) Ring5055
Halogen Substituents55

Note: This table is a representative illustration based on general findings for related heterocyclic systems and is not from a direct study of this compound. The values are hypothetical.

The combined TDM and DOS analyses provide a detailed picture of the electronic transitions. For instance, a transition might be characterized as a π → π* transition with significant charge transfer from the pyrido[2,3-b]pyrazine moiety to a substituent. In the case of this compound, the electronic transitions would be influenced by the presence of the two halogen atoms, which can affect the energies of the molecular orbitals and the nature of the electronic excitations.

Advanced Applications and Research Directions in Materials Science and Analytical Chemistry

Electrochemical Sensing Applications

The unique electronic properties of the pyrido[2,3-b]pyrazine (B189457) core make it an attractive scaffold for the development of novel electrochemical sensors. The presence of electron-withdrawing nitrogen atoms and the ability to introduce various functional groups allow for the fine-tuning of the molecule's electrochemical behavior.

DNA Electrochemical Biosensors Utilizing Pyrido[2,3-b]pyrazine Derivatives

Recent research has highlighted the potential of pyrido[2,3-b]pyrazine derivatives in the development of electrochemical biosensors for DNA detection. nih.govrsc.org These sensors are typically fabricated by modifying an electrode with a layer of DNA or other biomolecules. rsc.org When the target DNA in a sample interacts with the sensor, it can cause a detectable change in the electrical properties of the sensor surface. rsc.org

Cyclic voltammetry (CV) is a common technique used to study these interactions. It offers several advantages for DNA detection, including high sensitivity to low concentrations of DNA and the ability to detect multiple DNA sequences simultaneously. nih.govrsc.org The pyrido[2,3-b]pyrazine core, with its distinct electrochemical signature, can be a key component in such sensor systems. While direct studies on 7-Bromo-3-chloropyrido[2,3-b]pyrazine for this application are not yet prevalent in the literature, the foundational research on related derivatives suggests a promising avenue for exploration. The bromine and chlorine substituents on the this compound molecule would be expected to influence its electrochemical properties, potentially enhancing its sensitivity and selectivity as a biosensor component.

A series of novel pyrido[2,3-b]pyrazine-based heterocyclic compounds have been synthesized and investigated for their DNA electrochemical sensing capabilities. nih.gov These studies provide a basis for the future design of sensors based on the this compound framework.

Nonlinear Optical (NLO) Properties and Potential Optoelectronic Applications

Nonlinear optical (NLO) materials are of significant interest for their potential use in advanced technologies such as optical computing, data storage, and telecommunications. Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO properties.

The pyrido[2,3-b]pyrazine scaffold, with its aromatic and electron-deficient nature, serves as a good building block for NLO materials. nih.govrsc.org The introduction of various substituents can modulate the NLO response. rsc.org Research on novel pyrido[2,3-b]pyrazine derivatives has shown that these compounds can possess remarkable NLO properties. nih.govrsc.org

The NLO response of these materials is often evaluated by calculating parameters such as the dipole moment (μ), average polarizability (⟨α⟩), and first (β_tot) and second (⟨γ⟩) hyperpolarizabilities. rsc.org For instance, certain synthesized pyrido[2,3-b]pyrazine derivatives have demonstrated significant NLO responses, indicating their potential for technological applications. nih.govrsc.org

While direct experimental data on the NLO properties of this compound is limited, theoretical studies on similar halogenated aromatic systems suggest that the presence of bromine and chlorine atoms would significantly influence the electronic structure and, consequently, the NLO response of the molecule. The electron-withdrawing nature of the halogens can enhance the charge-transfer characteristics within the molecule, which is a key factor for a strong NLO effect.

Compound DerivativeAverage Polarizability (⟨α⟩) (esu)First Hyperpolarizability (β_tot) (esu)Second Hyperpolarizability (⟨γ⟩) (esu)
Compound 7 (a methoxy-substituted derivative) 3.90 x 10⁻²³15.6 x 10⁻³⁰6.63 x 10⁻³⁵

Table 1: Calculated NLO properties of a representative pyrido[2,3-b]pyrazine derivative. Data sourced from Rashid et al. nih.govrsc.org

Role as Intermediates in the Synthesis of Complex Molecular Architectures

One of the most significant roles of this compound is as a versatile intermediate in the synthesis of more complex and often biologically active molecules. nih.govpharmablock.com The presence of two different halogen atoms at distinct positions on the pyrido[2,3-b]pyrazine core allows for selective functionalization through various cross-coupling reactions. This differential reactivity is a powerful tool for medicinal chemists.

The chlorine atom at the 3-position and the bromine atom at the 7-position can be selectively replaced by different nucleophiles or coupled with various partners, such as boronic acids (in Suzuki coupling) or amines (in Buchwald-Hartwig amination). This step-wise functionalization enables the construction of a diverse library of substituted pyrido[2,3-b]pyrazine derivatives. nih.gov

This synthetic versatility is crucial for the development of new pharmaceutical agents, as the pyrido[2,3-b]pyrazine scaffold is a known pharmacophore found in molecules with a wide range of biological activities, including as kinase inhibitors for cancer therapy. nih.govpharmablock.com The ability to precisely introduce different chemical groups at the 3- and 7-positions allows for the optimization of a compound's potency, selectivity, and pharmacokinetic properties.

Future Directions in Pyrido[2,3-b]pyrazine Chemistry

The field of pyrido[2,3-b]pyrazine chemistry is continually evolving, with ongoing research aimed at exploring new applications and synthesizing novel derivatives with enhanced properties. The future directions for this class of compounds are promising and multifaceted.

In the realm of materials science , the focus is likely to be on the development of new organic electronic materials. By strategically modifying the pyrido[2,3-b]pyrazine core with different donor and acceptor groups, researchers aim to create novel materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The inherent electronic properties of the pyrido[2,3-b]pyrazine system make it an excellent candidate for these applications.

In analytical chemistry , the development of more sophisticated and selective electrochemical sensors based on pyrido[2,3-b]pyrazine derivatives is an active area of research. Future work will likely involve the integration of these molecules into more complex sensing platforms, such as microfluidic devices, for rapid and point-of-care diagnostics.

From a medicinal chemistry perspective, the pyrido[2,3-b]pyrazine scaffold will continue to be a valuable template for the design of new therapeutic agents. mdpi.comnih.gov The ability to synthesize a wide array of derivatives allows for the exploration of new biological targets and the development of drugs with improved efficacy and safety profiles. mdpi.comnih.gov The focus will likely extend beyond kinase inhibitors to other classes of enzymes and receptors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Bromo-3-chloropyrido[2,3-b]pyrazine, and how can reaction conditions influence yield?

  • Answer: The compound can be synthesized via halogenation and cross-coupling reactions. For bromination, N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at room temperature is effective, while palladium-catalyzed couplings (e.g., Sonogashira or Suzuki-Miyaura) introduce substituents at specific positions . Key parameters include temperature control (e.g., −78°C for lithiation steps) and catalyst selection (e.g., Pd(PPh₃)₂Cl₂/CuI for alkyne couplings). Yields are highly sensitive to stoichiometry and solvent polarity (e.g., THF vs. NMP) .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar analogs?

  • Answer:

  • ¹H NMR: Look for aromatic proton signals in the δ 8.5–9.5 ppm range, split into doublets or triplets due to coupling with adjacent halogens .
  • ¹³C NMR: Halogenated carbons (C-Br, C-Cl) appear at δ 120–140 ppm, with distinct shifts depending on substitution patterns .
  • IR: Absence of NH/OH stretches (ν 3200–3500 cm⁻¹) confirms halogenation; C-Br/C-Cl stretches appear at ν 500–700 cm⁻¹ .
  • MS: Molecular ion peaks at m/z ~257 (C₇H₃BrClN₃) with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic media?

  • Answer: The compound is sparingly soluble in water due to its hydrophobic heterocyclic core. Use polar aprotic solvents (DMSO, DMF) for dissolution. Stability tests indicate degradation under prolonged UV exposure (>24 hours) or acidic conditions (pH < 3). Store at −20°C in inert atmospheres to prevent halogen displacement .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation or functionalization be addressed during synthesis?

  • Answer: Regioselectivity is influenced by electronic and steric factors. For bromination at position 7, use NBS with a directing group (e.g., pyridine nitrogen) to activate the site. Chlorination at position 3 may require electrophilic reagents (e.g., Cl₂ gas) under controlled pH to avoid overhalogenation . Computational DFT studies can predict reactive sites by analyzing frontier molecular orbitals .

Q. What mechanistic insights explain the compound’s interaction with kinase enzymes, and how does this compare to related pyrazine derivatives?

  • Answer: The bromine and chlorine substituents enhance binding to kinase ATP pockets via halogen bonding with backbone carbonyls. Compared to 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine, the pyrido[2,3-b]pyrazine scaffold exhibits higher selectivity for tyrosine kinases (e.g., EGFR) due to its planar geometry, as shown in molecular docking studies .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

  • Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, IC₅₀ protocols). Standardize testing using:

  • Dose-response curves with ≥6 data points.
  • Positive controls (e.g., staurosporine for kinase inhibition).
  • Orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays) .

Q. How can computational modeling optimize the design of analogs for structure-activity relationship (SAR) studies?

  • Answer: Use QSAR models to correlate electronic parameters (Hammett σ) or steric bulk (Taft Es) with activity. For example, replacing bromine with electron-withdrawing groups (e.g., CF₃) improves metabolic stability but may reduce potency. Molecular dynamics simulations predict binding poses and residence times in kinase domains .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

  • Answer: Employ HPLC-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect dehalogenated byproducts (e.g., 3-chloropyrido[2,3-b]pyrazine). Quantify limits of detection (LOD) < 0.1% using external calibration curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.